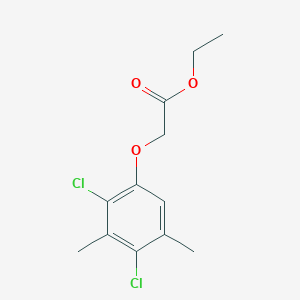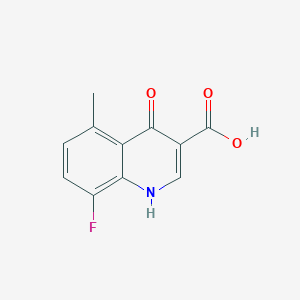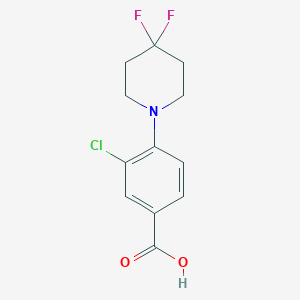
5-Bromo-2-chloro-N-cyclobutylpyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-chloro-N-cyclobutylpyridin-3-amine: is an organic compound with the molecular formula C9H11BrClN3 . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine and chlorine atoms attached to the pyridine ring, along with a cyclobutyl group attached to the nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-N-cyclobutylpyridin-3-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-chloro-5-bromopyridine.
Cyclobutylation: The cyclobutyl group is introduced through a nucleophilic substitution reaction using cyclobutylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine).
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyridine ring.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides.
Reduction Products: Reduction can result in the formation of amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Intermediate in Synthesis: 5-Bromo-2-chloro-N-cyclobutylpyridin-3-amine is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions, facilitating various chemical transformations.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Medicine:
Drug Development: It serves as a building block in the development of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Industry:
Agricultural Chemicals: The compound can be used in the synthesis of agrochemicals for crop protection.
Material Science: It is utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-chloro-N-cyclobutylpyridin-3-amine involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the cyclobutyl group, contribute to its binding affinity and specificity. The compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
- 5-Bromo-2-chloro-4-(cyclopentylamino)pyrimidine
- 5-Bromo-2,4-dichloropyrimidine
Comparison:
- Structural Differences: While these compounds share similar halogenation patterns, the presence of different ring structures (pyridine vs. pyrimidine) and substituents (cyclobutyl vs. cyclopentyl) can lead to variations in their chemical reactivity and biological activity.
- Unique Properties: 5-Bromo-2-chloro-N-cyclobutylpyridin-3-amine is unique due to its specific combination of halogen atoms and the cyclobutyl group, which can impart distinct steric and electronic effects, influencing its interactions and applications.
Propiedades
Fórmula molecular |
C9H10BrClN2 |
|---|---|
Peso molecular |
261.54 g/mol |
Nombre IUPAC |
5-bromo-2-chloro-N-cyclobutylpyridin-3-amine |
InChI |
InChI=1S/C9H10BrClN2/c10-6-4-8(9(11)12-5-6)13-7-2-1-3-7/h4-5,7,13H,1-3H2 |
Clave InChI |
ZTFQJBRHBLTYMA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)NC2=C(N=CC(=C2)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3'-Chloro-3,5-difluoro-[1,1'-biphenyl]-4-amine](/img/structure/B12077729.png)
![2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;rhodium(2+)](/img/structure/B12077730.png)


![3-Hydroxy-N-[[(9-beta-D-ribofuranosyl-9H-purin-6-yl)amino]carbonyl]-norvaline](/img/structure/B12077748.png)
![1-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-ethylamine dihydrochloride](/img/structure/B12077763.png)

![2'-Deoxyuridine-5'-[(a,b)-imido]triphosphate sodium salt-10mM aqueous solution](/img/structure/B12077775.png)
![2,2,4-Trimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid](/img/structure/B12077779.png)


